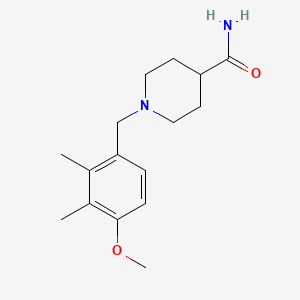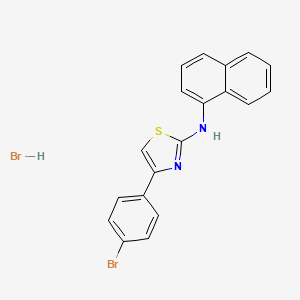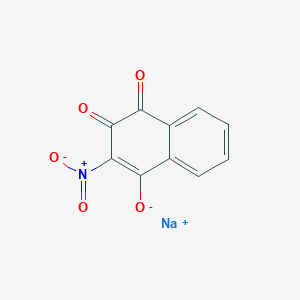
1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide
描述
1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a key role in cancer cell survival. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
BCL-2 is an anti-apoptotic protein that prevents cancer cells from undergoing programmed cell death. 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has a high affinity for BCL-2, making it a potent inhibitor of this protein.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical models. In addition, 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile in patients. 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has also been shown to sensitize cancer cells to other anti-cancer drugs, enhancing their efficacy.
实验室实验的优点和局限性
1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It has a high affinity for BCL-2, making it a potent inhibitor of this protein. 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has also been shown to have minimal toxicity in normal cells, making it a suitable candidate for in vivo studies. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has limitations in terms of its selectivity, as it can also inhibit other anti-apoptotic proteins, such as BCL-XL. This may limit its efficacy in certain types of cancer.
未来方向
For 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide include exploring its use in combination with other drugs and developing more selective inhibitors of BCL-2.
科学研究应用
1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide works by selectively targeting and inhibiting BCL-2, leading to apoptosis or programmed cell death in cancer cells.
属性
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-12(2)15(20-3)5-4-14(11)10-18-8-6-13(7-9-18)16(17)19/h4-5,13H,6-10H2,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHXLDMGWLTXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)
![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)
![2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4884989.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4884997.png)

![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B4885006.png)
![2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4885007.png)

![methyl 3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885017.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4885022.png)
![2,6-bis{4-[(4-aminophenyl)sulfonyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4885037.png)

![3-(2-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4885047.png)